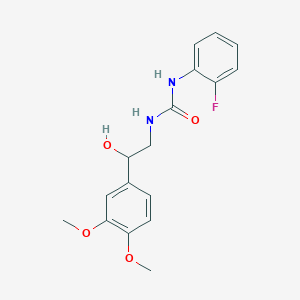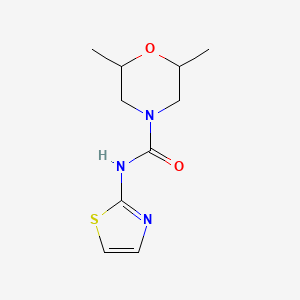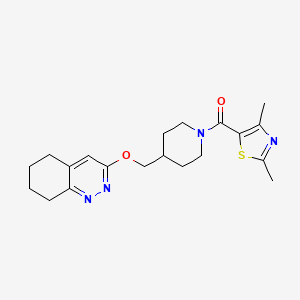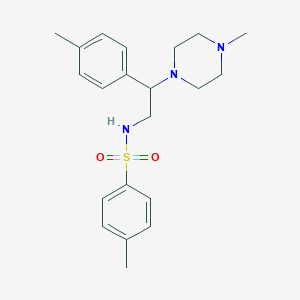![molecular formula C19H21N3O3 B2387306 2-[(metoxiimino)metil]-N~1~,N~3~-bis(3-metilfenil)malonamida CAS No. 400088-01-9](/img/structure/B2387306.png)
2-[(metoxiimino)metil]-N~1~,N~3~-bis(3-metilfenil)malonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyimino group and two 3-methylphenyl groups attached to a malonamide backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide typically involves multiple steps, starting with the preparation of the malonamide backbone. This can be achieved through the reaction of malonic acid derivatives with appropriate amines under controlled conditions. The introduction of the methoxyimino group is usually carried out through a condensation reaction with methoxyamine. The final step involves the attachment of the 3-methylphenyl groups, which can be achieved through a substitution reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Mecanismo De Acción
The mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide involves its interaction with molecular targets such as enzymes and receptors. The methoxyimino group can form hydrogen bonds with active sites, while the 3-methylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(methoxyimino)methyl]-N~1~-methyl-N~1~,N~3~-bis(3-methylphenyl)malonamide
- 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(4-methylphenyl)malonamide
Uniqueness
2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[(E)-methoxyiminomethyl]-N,N'-bis(3-methylphenyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-4-8-15(10-13)21-18(23)17(12-20-25-3)19(24)22-16-9-5-7-14(2)11-16/h4-12,17H,1-3H3,(H,21,23)(H,22,24)/b20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVKCVLCEDLRBD-UDWIEESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C=NOC)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(/C=N/OC)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)

![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)
![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387229.png)
![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2387230.png)
![4-[(4-Chlorophenyl)sulfanyl]benzaldehyde](/img/structure/B2387232.png)
![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B2387233.png)
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387234.png)

![N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2387240.png)

![3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2387243.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride](/img/structure/B2387245.png)
